3-Phénylimidazolidine-2,4-dione

Vue d'ensemble

Description

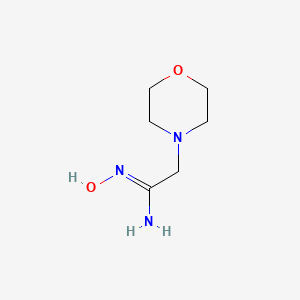

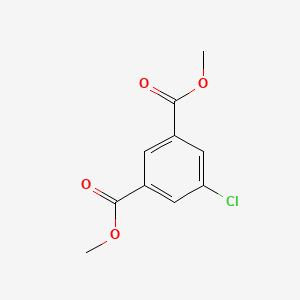

3-Phenylimidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C9H8N2O2. It is characterized by a phenyl group attached to an imidazolidine ring, which contains two keto groups at positions 2 and 4. This compound is known for its diverse applications in medicinal chemistry and its role as a building block in the synthesis of various pharmaceuticals.

Applications De Recherche Scientifique

3-Phenylimidazolidine-2,4-dione has several applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals, contributing to the development of new drugs and pesticides.

Mécanisme D'action

Target of Action

The primary target of 3-Phenylimidazolidine-2,4-dione is the human CB1 cannabinoid receptor . This receptor is part of the endocannabinoid system in the human body, which plays a role in a variety of physiological processes such as appetite, pain-sensation, mood, and memory .

Mode of Action

3-Phenylimidazolidine-2,4-dione interacts with its target, the CB1 receptor, as an inverse agonist . This means that it binds to the same receptor as an agonist (a substance that initiates a physiological response when combined with a receptor) but induces a pharmacological response opposite to that agonist .

Biochemical Pathways

The action of 3-Phenylimidazolidine-2,4-dione affects the endocannabinoid system’s biochemical pathways . By acting as an inverse agonist at the CB1 receptor, it can suppress the effects of cannabinoids, compounds that activate cannabinoid receptors . This can lead to a decrease in appetite, changes in pain sensation, and alterations in mood and memory .

Result of Action

The molecular and cellular effects of 3-Phenylimidazolidine-2,4-dione’s action are primarily related to its inverse agonist activity at the CB1 receptor . This can lead to a decrease in the physiological effects typically induced by cannabinoids, such as increased appetite, altered pain sensation, and changes in mood and memory .

Analyse Biochimique

Biochemical Properties

3-Phenylimidazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme dopamine β-hydroxylase, which is involved in the biosynthesis of norepinephrine from dopamine. The compound acts as an inhibitor of this enzyme, thereby affecting the levels of norepinephrine in the body . Additionally, 3-Phenylimidazolidine-2,4-dione has been shown to interact with serotonin receptors, particularly the 5-HT2A receptor, where it acts as an antagonist . This interaction can influence serotonin signaling pathways, which are crucial for mood regulation and other physiological processes.

Cellular Effects

3-Phenylimidazolidine-2,4-dione exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to modulate neurotransmitter levels by inhibiting dopamine β-hydroxylase, leading to altered norepinephrine and dopamine levels . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. In addition, the compound’s antagonistic action on serotonin receptors can influence cell signaling pathways related to mood regulation and cognitive functions . In immune cells, 3-Phenylimidazolidine-2,4-dione has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of 3-Phenylimidazolidine-2,4-dione involves its binding interactions with specific biomolecules. As an inhibitor of dopamine β-hydroxylase, the compound binds to the active site of the enzyme, preventing the conversion of dopamine to norepinephrine . This inhibition results in increased dopamine levels and decreased norepinephrine levels. Furthermore, 3-Phenylimidazolidine-2,4-dione acts as an antagonist at the 5-HT2A receptor by binding to the receptor and blocking serotonin from activating it . This antagonistic action can lead to changes in gene expression and downstream signaling pathways associated with serotonin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenylimidazolidine-2,4-dione have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 3-Phenylimidazolidine-2,4-dione can lead to sustained inhibition of dopamine β-hydroxylase and serotonin receptors, resulting in persistent changes in neurotransmitter levels and cell signaling pathways .

Dosage Effects in Animal Models

The effects of 3-Phenylimidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound has been observed to produce mild inhibitory effects on dopamine β-hydroxylase and serotonin receptors . At higher doses, it can lead to significant alterations in neurotransmitter levels, resulting in pronounced behavioral and physiological changes. Toxicity studies have shown that extremely high doses of 3-Phenylimidazolidine-2,4-dione can cause adverse effects, including neurotoxicity and hepatotoxicity .

Metabolic Pathways

3-Phenylimidazolidine-2,4-dione is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s inhibition of dopamine β-hydroxylase also affects the metabolic pathway of catecholamines, leading to altered levels of dopamine and norepinephrine .

Transport and Distribution

Within cells and tissues, 3-Phenylimidazolidine-2,4-dione is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cells, the compound can bind to intracellular proteins and accumulate in certain cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 3-Phenylimidazolidine-2,4-dione is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes and receptors involved in neurotransmitter synthesis and signaling. In the nucleus, 3-Phenylimidazolidine-2,4-dione can influence gene expression by modulating transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can also affect its localization and activity within specific cellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Phenylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of phenylglyoxal with urea or its derivatives under acidic conditions. The reaction typically proceeds as follows:

Step 1: Phenylglyoxal is reacted with urea in the presence of acetic acid.

Step 2: The mixture is stirred at room temperature for several hours, leading to the formation of 3-phenylimidazolidine-2,4-dione.

Industrial Production Methods: In industrial settings, the synthesis of 3-phenylimidazolidine-2,4-dione may involve optimized reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Formation of imidazolidine derivatives with additional oxygen functionalities.

Reduction: Formation of dihydroxyimidazolidine derivatives.

Substitution: Introduction of various substituents onto the phenyl ring, leading to a wide range of substituted imidazolidine derivatives.

Comparaison Avec Des Composés Similaires

3-Phenylhydantoin: Similar in structure but contains an additional nitrogen atom in the ring.

3-Phenyl-2-thioxoimidazolidin-4-one: Contains a sulfur atom instead of one of the oxygen atoms in the ring.

3,5-Diphenylimidazolidine-2,4-dione: Contains an additional phenyl group at position 5.

Uniqueness: 3-Phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Propriétés

IUPAC Name |

3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEGAVIENIPHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281103 | |

| Record name | 3-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2221-13-8 | |

| Record name | 2221-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2221-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do Grignard reagents react with 5-[1-(2-phenyl)methylidene]-3-phenylimidazolidine-2,4-diones?

A: Studies have shown that Grignard reagents react with 5-[1-(2-phenyl)methylidene]-3-phenylimidazolidine-2,4-diones exclusively via 1,2-addition, yielding the corresponding alcohol derivatives. [] This selectivity is notable because it deviates from the typical reactivity of α,β-unsaturated carbonyl compounds, which often undergo conjugate additions. This unique behavior highlights the influence of the imidazolidine-2,4-dione ring on the reactivity of the exocyclic double bond. []

Q2: Can you provide an example of a recent synthetic route to a 3-phenylimidazolidine-2,4-dione derivative?

A: Researchers recently reported the synthesis of 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione through a one-pot, three-component reaction. [] This efficient approach utilized ethyl pyruvate, p-anisidine, and phenyl isocyanate as readily available starting materials. The product's structure was confirmed through comprehensive spectroscopic characterization, including 1H and 13C NMR, IR, HRMS, and X-ray crystallography. [] This study offers a valuable synthetic route to access diversely substituted 3-phenylimidazolidine-2,4-dione derivatives for further exploration.

Q3: How does the substitution pattern on the 3-phenyl ring impact the reactivity of 5-methyl-3,5-diphenylimidazolidine-2,4-diones?

A: Investigations into the alkaline hydrolysis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones revealed a structure-activity relationship. [] Electron-withdrawing substituents on the 3-phenyl ring were found to accelerate the hydrolysis reaction. [] This observation suggests that electron-poor aromatic rings enhance the electrophilicity of the carbonyl groups in the imidazolidine-2,4-dione ring, making them more susceptible to nucleophilic attack. This insight provides valuable guidance for designing and synthesizing new derivatives with tailored reactivity profiles.

Q4: Can 3-phenylimidazolidine-2,4-diones undergo photochemical deracemization?

A: Yes, recent research has demonstrated the successful photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones using a chiral diarylketone catalyst. [] This method relies on a reversible hydrogen atom transfer (HAT) process facilitated by a two-point hydrogen bonding interaction between the catalyst and the substrate. [] This strategy provides a powerful tool for obtaining enantiomerically enriched hydantoin derivatives, which are valuable building blocks in asymmetric synthesis and drug discovery.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1346180.png)